

Spectroscopic data of "But-2-ene-1,3-diol"

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Compound of Interest			
Compound Name:	But-2-ene-1,3-diol		
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An In-depth Technical Guide to the Spectroscopic Data of But-2-ene-1,4-diol

This technical guide provides a comprehensive overview of the spectroscopic data for but-2-ene-1,4-diol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context. This document focuses on the cis ((Z)-but-2-ene-1,4-diol) and trans ((E)-but-2-ene-1,4-diol) isomers.

Spectroscopic Data

The following sections present the key spectroscopic data for the isomers of but-2-ene-1,4-diol in a structured format for ease of comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
(Z)-but-2- ene-1,4-diol	Not specified	5.6 - 5.8	m	Not specified	=CH
4.1 - 4.3	d	Not specified	-CH ₂ -		
3.5	br s	Not specified	-OH	_	



¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
(Z)-but-2-ene-1,4-diol	Not specified	129.8	=CH
58.5	-CH ₂ -		
(E)-but-2-ene-1,4-diol	Not specified	131.2	=CH
63.1	-CH ₂ -		

Infrared (IR) Spectroscopy

Compound	Technique	Wavenumber (cm⁻¹)	Assignment
(Z)-but-2-ene-1,4-diol	ATR-IR	3300 (broad)	O-H stretch
3020	=C-H stretch		
2920, 2850	C-H stretch	_	
1650	C=C stretch	_	
1020	C-O stretch	_	

Mass Spectrometry (MS)



Compound	Ionization Method	m/z	Relative Intensity	Assignment
(Z)-but-2-ene- 1,4-diol	GC-MS (EI)	88	M ⁺	Molecular Ion
70	[M-H ₂ O] ⁺	Loss of water	_	
57				
42	81.80			
41	72.33	_		
39	99.99	_		
29	46.62	_		
27	35.34	_		

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired through standardized experimental procedures. The following outlines a general methodology for the synthesis of but-2-ene-1,4-diol and the subsequent acquisition of its spectroscopic data.

Synthesis of (Z)-but-2-ene-1,4-diol via Hydrogenation of 2-butyne-1,4-diol

A common method for the synthesis of (Z)-but-2-ene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol.[1]

Materials:

- 2-butyne-1,4-diol
- Palladium-based catalyst (e.g., Lindlar's catalyst)
- Solvent (e.g., methanol, ethanol)



- Hydrogen gas
- Reaction vessel (e.g., Parr hydrogenator)

Procedure:

- The catalyst is suspended in the chosen solvent within the reaction vessel.
- 2-butyne-1,4-diol is added to the mixture.
- The vessel is sealed and purged with nitrogen gas to remove oxygen.
- The atmosphere is replaced with hydrogen gas, and the pressure is adjusted to the desired level (e.g., 1-4 atm).
- The reaction mixture is agitated (stirred or shaken) at a controlled temperature (e.g., room temperature) to facilitate the reaction.
- The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.
- Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.
- The catalyst is removed by filtration.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude (Z)-but-2-ene-1,4-diol can be purified by distillation or chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

- A sample of the purified diol is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).
- ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.



IR Spectroscopy:

- A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for transmission IR, or a drop is placed directly on the crystal of an ATR-IR spectrometer.
- The spectrum is recorded over the range of 4000-400 cm⁻¹.

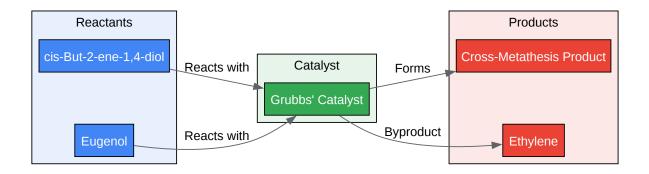
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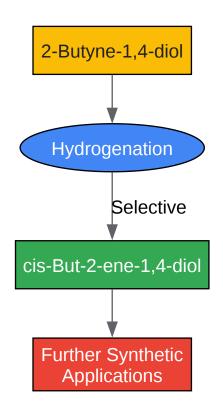
- The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation and analysis.
- Electron Ionization (EI) is a common method for generating the mass spectrum.

Signaling Pathways and Logical Relationships

But-2-ene-1,4-diol can participate in various chemical transformations. One such reaction is the ruthenium-catalyzed cross-metathesis with eugenol to form a new C-C double bond, demonstrating its utility as a building block in organic synthesis.[2]







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